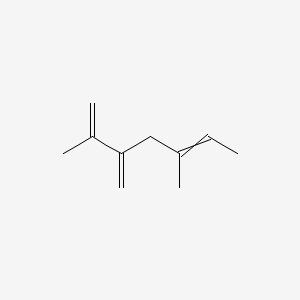
2,5-Dimethyl-3-methylidenehepta-1,5-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a hydrocarbon with a unique structure characterized by multiple double bonds, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-3-methylidenehepta-1,5-diene can be achieved through various organic reactions. One common method involves the reaction of suitable precursors under controlled conditions to form the desired compound. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure consistent quality and high yield. These methods may include catalytic processes and advanced separation techniques to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-3-methylidenehepta-1,5-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the double bonds into single bonds, altering the compound’s structure.
Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and pressure, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation may yield alcohols or ketones, while reduction may produce alkanes .
Scientific Research Applications
2,5-Dimethyl-3-methylidenehepta-1,5-diene has several scientific research applications, including:
Chemistry: It is used as a model compound to study reaction mechanisms and the behavior of hydrocarbons with multiple double bonds.
Biology: Research may explore its interactions with biological molecules and potential biological activities.
Medicine: Investigations into its potential therapeutic properties and applications in drug development.
Industry: Utilized in the synthesis of other complex organic compounds and materials
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-3-methylidenehepta-1,5-diene involves its interaction with various molecular targets and pathways. The compound’s double bonds allow it to participate in a range of chemical reactions, influencing its reactivity and interactions with other molecules. Specific pathways and targets depend on the context of its use, whether in chemical synthesis or biological systems .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,5-Dimethyl-3-methylidenehepta-1,5-diene include other hydrocarbons with multiple double bonds, such as:
- 1,5-Heptadiene
- 2,4-Hexadiene
- 2,5-Dimethyl-2,4-hexadiene .
Uniqueness
What sets this compound apart is its specific arrangement of double bonds and methyl groups, which confer unique chemical properties and reactivity. This makes it a valuable compound for studying the effects of structural variations on chemical behavior .
Properties
CAS No. |
74663-83-5 |
|---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
2,5-dimethyl-3-methylidenehepta-1,5-diene |
InChI |
InChI=1S/C10H16/c1-6-9(4)7-10(5)8(2)3/h6H,2,5,7H2,1,3-4H3 |
InChI Key |
NUVZHUHADLUEJS-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C)CC(=C)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene, 1,2-bis[(phenylseleno)methyl]-](/img/structure/B14436302.png)
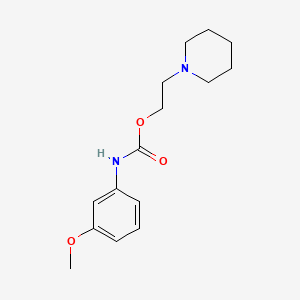
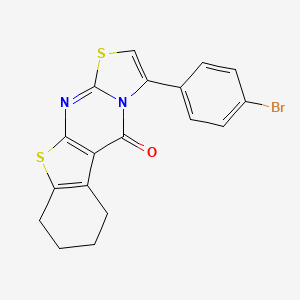
![1,1'-[Peroxybis(methylene)]bis(2-methylbenzene)](/img/structure/B14436314.png)
![1-Methoxybicyclo[3.1.1]heptane](/img/structure/B14436319.png)
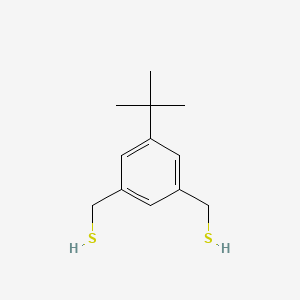
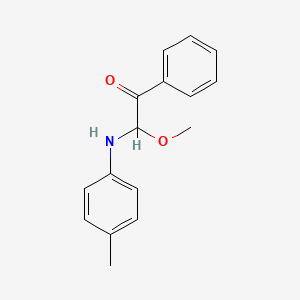

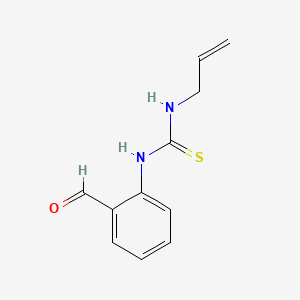
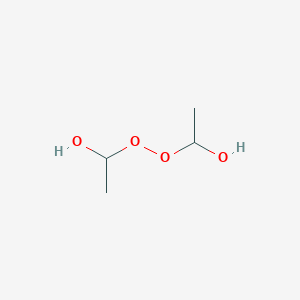
![4-Bromo-2-[(2-chloro-4-nitrophenyl)sulfanyl]-N-methylaniline](/img/structure/B14436350.png)
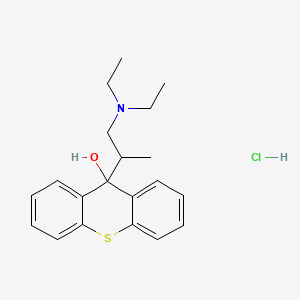
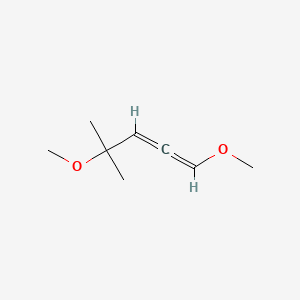
![3,3,6,6-Tetramethylbicyclo[2.2.1]heptane-2-one-5-thione](/img/structure/B14436388.png)
